molecular formula C8F4N2 B158556 Tetrafluoroterephthalonitrile CAS No. 1835-49-0

Tetrafluoroterephthalonitrile

Cat. No.: B158556
CAS No.: 1835-49-0
M. Wt: 200.09 g/mol
InChI Key: PCRSJGWFEMHHEW-UHFFFAOYSA-N
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Description

Tetrafluoroterephthalonitrile is a fluorinated compound that reacts with alkyl Grignard reagents to form corresponding 4-alkyltetrafluorobenzonitriles . It acts as a four-electron donor ligand and forms tungsten (II)η 2 -nitrile complexes . It can be used in the synthesis of Polymers of Intrinsic Microporosity (PIM) .


Synthesis Analysis

This compound can be used in the synthesis of Polymers of Intrinsic Microporosity (PIM) . It has been used to study ultraviolet (UV)-rearranged polymers of PIM-1 membranes for efficient separation of H2 and CO2 . It has also been used in the synthesis of polyarylether-based covalent organic frameworks (PAE-COFs) with high crystallinity, porosity, and chemical stability .


Molecular Structure Analysis

The molecular formula of this compound is C8F4N2 . Its molecular weight is 200.09 g/mol . The InChI string is InChI=1S/C8F4N2/c9-5-3 (1-13)6 (10)8 (12)4 (2-14)7 (5)11 . The Canonical SMILES string is C (#N)C1=C (C (=C (C (=C1F)F)C#N)F)F .


Chemical Reactions Analysis

This compound reacts with alkyl Grignard reagents to form corresponding 4-alkyltetrafluorobenzonitriles . It acts as a four-electron donor ligand and forms tungsten (II)η 2 -nitrile complexes . It has been discovered to be an efficient fluorescent probe for detecting biological thiol species .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 200.09 g/mol . It is a solid at room temperature . It is soluble in acetone .

Scientific Research Applications

  • Electrolyte Additive in Lithium-Ion Batteries : Tetrafluoroterephthalonitrile (TFTPN) has been identified as a novel electrolyte additive that significantly improves the cyclic stability of lithium cobalt oxide/graphite lithium-ion full cells. The research demonstrates that TFTPN enhances the cyclic stability of these cells, particularly when operating at high voltages up to 4.4V. This improvement is attributed to the protective interphase films formed by TFTPN on the electrodes, which are key to its effectiveness in enhancing battery performance (Liu et al., 2017).

  • Synthesis of Fluorine-Containing Heterocycles : TFTPN has been utilized in the synthesis of fluorine-containing heterocycles. This process involves an SNAr reaction of TFTPN with various nucleophiles, assisted by ultrasound. The research highlights the efficiency of this method in producing mono-substituted heterocycles in moderate to good yields at room temperature within 5 minutes (Wang et al., 2014).

  • Development of Fluorescent Probes for Biological Applications : TFTPN has been discovered as an efficient fluorescent probe for detecting biological thiol species. This probe reacts differently with various thiols, emitting strong green or blue fluorescence. Its unique properties enable the differentiation of common thiols in cell imaging, and it also exhibits two-photon properties, making it potentially useful for tissue imaging studies (Zhang et al., 2016).

  • Adsorption of Anionic Dyes : TFTPN-crosslinked β-cyclodextrin polymers have shown high efficiency in adsorbing anionic dyes. These polymers exhibit a high adsorption capacity and fast binding kinetics, making them suitable for applications in water treatment and pollution control (Xu et al., 2020).

  • Solid-Phase Extraction Material : A novel this compound-crosslinked β-cyclodextrin polymer (TFN-CDP) has been developed as a solid-phase extraction material. This material has shown great efficiency in recovering diverse organic micropollutants from water, indicating its potential in environmental analysis and water treatment applications (Li et al., 2018).

  • Sensor Development for Thiol Identification : TFTPN has been used in the development of a sensor platform that can distinguish structurally similar thiols and their mixtures. This sensor system has applications in identifying various commercial products, including juice powders, demonstrating its potential in the field of analytical chemistry (Fan et al., 2021).

  • Synthesis of Emissive Heteroacene Derivatives : Research has shown that TFTPN can be used in the synthesis of heterocyclic tetrahydropentacene derivatives. These compounds are highly emissive and their electrochemical and photophysical properties are significantly influenced by the presence of heteroatoms, indicating their potential use in optoelectronic applications (Hiscock et al., 2019).

Mechanism of Action

Target of Action

Tetrafluoroterephthalonitrile (TFN) is a versatile compound used in various fields, including organic synthesis, medicinal chemistry, and material science It’s known to interact with alkyl grignard reagents and tungsten (ii)η 2 -nitrile complexes .

Mode of Action

TFN acts as a four-electron donor ligand . It reacts with alkyl Grignard reagents to form corresponding 4-alkyltetrafluorobenzonitriles . This interaction results in the formation of new compounds, expanding its utility in various chemical reactions.

Biochemical Pathways

It’s known that tfn can be used in the synthesis of polymers of intrinsic microporosity (pim) . These polymers have a wide range of applications, including gas separation and storage, due to their large internal surface area.

Pharmacokinetics

It’s known that tfn is soluble in hot methanol , which could potentially influence its bioavailability.

Result of Action

The molecular and cellular effects of TFN’s action largely depend on its application. For instance, in material science, TFN can undergo continuous nucleophilic substitution reactions to produce high molecular weight polymers and organic light-emitting materials with special properties .

Action Environment

The action, efficacy, and stability of TFN can be influenced by various environmental factors. For instance, the reaction of TFN with alkyl Grignard reagents requires high temperatures, typically above 160 degrees Celsius . This indicates that the reaction environment plays a crucial role in the effectiveness of TFN’s action.

Future Directions

Tetrafluoroterephthalonitrile has been used in the synthesis of Polymers of Intrinsic Microporosity (PIM), which have potential applications in gas separation . It has also been used in the development of a highly proton conductive perfluorinated covalent triazine framework, which could have applications in proton-exchange membrane fuel cells . Another study suggests that perfluoroaromatic reagents like this compound could be useful tools for further elucidating the roles of thiols in biology .

Properties

IUPAC Name

2,3,5,6-tetrafluorobenzene-1,4-dicarbonitrile
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8F4N2/c9-5-3(1-13)6(10)8(12)4(2-14)7(5)11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCRSJGWFEMHHEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C1=C(C(=C(C(=C1F)F)C#N)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8F4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID1075141
Record name Tetrafluoroterephthalonitrile
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Molecular Weight

200.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1835-49-0
Record name Tetrafluoroterephthalonitrile
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Record name Tetrafluoroterephthalonitrile
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Record name Tetrafluoroterephthalonitrile
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Record name Tetrafluoroterephthalonitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of Tetrafluoroterephthalonitrile?

A1: this compound has the molecular formula C8F4N2 and a molecular weight of 204.11 g/mol.

Q2: What spectroscopic data is available for TFTPN?

A2: TFTPN has been extensively characterized using various spectroscopic techniques, including:* Nuclear Magnetic Resonance (NMR): Both 1H and 19F NMR spectra provide insights into the structure and purity of TFTPN and its derivatives. [, , , , , , , , , ]* Infrared (IR) Spectroscopy: IR spectroscopy helps identify functional groups, particularly the characteristic nitrile (C≡N) stretching vibration. [, , , , , , , , , ]* Mass Spectrometry (MS): MS techniques like GC-MS and MALDI-ToF MS are used for determining molecular weight and analyzing complex reaction mixtures. [, , , , , , , , , ]* X-ray Crystallography: This technique provides detailed information about the crystal structure and molecular packing of TFTPN. [, , , ]

Q3: Is TFTPN compatible with common organic solvents?

A3: Yes, TFTPN exhibits good solubility in many common organic solvents, including dichloromethane, chloroform, tetrahydrofuran, and dimethylformamide. [, , , , , , , , , ] This solubility facilitates its use in various synthetic applications.

Q4: What is the thermal stability of TFTPN?

A4: TFTPN demonstrates good thermal stability, as evidenced by thermogravimetric analysis (TGA) of its derivatives. Polymers incorporating TFTPN often exhibit 10% weight loss temperatures above 500 °C, indicating their suitability for high-temperature applications. [, , , , , , , ]

Q5: Does TFTPN possess any inherent catalytic properties?

A5: While TFTPN itself is not typically used as a catalyst, it serves as a building block for materials with catalytic applications. For example, highly fluorinated covalent triazine frameworks (F-CTFs) derived from TFTPN have shown promise in electrocatalytic CO2 reduction. []

Q6: What role does TFTPN play in photocatalysis?

A6: TFTPN is a key component in synthesizing BODIPY-based Polymers of Intrinsic Microporosity (BDP-PIMs) for photocatalytic detoxification of chemical threats. The TFTPN units in these polymers contribute to light harvesting and participate in Förster Resonance Energy Transfer (FRET) processes, ultimately leading to the generation of reactive singlet oxygen. []

Q7: Have computational methods been used to study TFTPN?

A7: Yes, computational chemistry plays a significant role in understanding TFTPN and its derivatives. * Molecular Modeling: Simulations have been employed to investigate the structure, conformation, and free volume of polymers incorporating TFTPN, providing insights into their gas separation properties. [, ]* Density Functional Theory (DFT): DFT calculations have been used to explore the electronic structure, charge distribution, and intermolecular interactions of TFTPN and related compounds. [, , ]

Q8: How do structural modifications of TFTPN affect its reactivity?

A8:
Fluorine Substituents: The four fluorine atoms in TFTPN enhance its electrophilicity, making it susceptible to nucleophilic aromatic substitution (SNAr) reactions with various bis-nucleophiles. [, , ]* Nitrile Groups:* The nitrile groups can be reduced to primary amines, significantly altering the material's affinity towards charged molecules. This tunability allows for the design of selective adsorbents for targeted applications. [, ]

Q9: Are there any known SHE concerns regarding TFTPN and its derivatives?

A10: TFTPN and its derivatives, like TFX diamine, have been associated with allergic contact dermatitis in occupational settings. [] Handling these compounds requires appropriate safety measures and adherence to SHE regulations.

Q10: What is the environmental impact of TFTPN and its derivatives?

A11: Research on the environmental fate and ecotoxicological effects of TFTPN and its derivatives is limited. Given their potential persistence, it's crucial to develop responsible waste management strategies and explore biodegradable alternatives. []

Q11: How does the dissolution rate of TFTPN-based polymers affect their performance?

A12: The dissolution rate of TFTPN-based polymers can impact their processing and application. Factors influencing dissolution include polymer structure, molecular weight, solvent choice, and temperature. [, ]

Q12: What analytical methods are commonly used to characterize TFTPN-based materials?

A13: Characterizing TFTPN-based materials often involves a combination of techniques, including:* Gas Adsorption: Nitrogen adsorption measurements provide information about surface area, pore volume, and pore size distribution in porous materials like PIMs. [, , , , , , , ]* Electron Microscopy: Scanning electron microscopy (SEM) and transmission electron microscopy (TEM) are used to visualize the morphology and microstructure of TFTPN-based materials. [, ]

Q13: Are there any viable alternatives to TFTPN for specific applications?

A14: Researchers are continuously exploring alternatives to TFTPN with improved properties or reduced environmental impact. For instance, disulfone-based monomers have been investigated as replacements for TFTPN in PIM synthesis, resulting in copolymers with enhanced gas separation characteristics. []

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